molecular formula C18H19N3S B2470223 5-methyl-N-[4-(2,4,5-trimethylphenyl)-1,3-thiazol-2-yl]pyridin-2-amine CAS No. 1116074-35-1

5-methyl-N-[4-(2,4,5-trimethylphenyl)-1,3-thiazol-2-yl]pyridin-2-amine

Cat. No.: B2470223
CAS No.: 1116074-35-1
M. Wt: 309.43
InChI Key: KCOAMXQZQFMLSB-UHFFFAOYSA-N
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Description

5-methyl-N-[4-(2,4,5-trimethylphenyl)-1,3-thiazol-2-yl]pyridin-2-amine is a heterocyclic compound that features a thiazole ring fused with a pyridine ring. This compound is of significant interest due to its potential biological activities and applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N-[4-(2,4,5-trimethylphenyl)-1,3-thiazol-2-yl]pyridin-2-amine typically involves the formation of the thiazole ring followed by its functionalization. One common method is the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides under basic conditions . The reaction conditions often include the use of solvents like ethanol or acetonitrile and bases such as sodium ethoxide or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms can be employed to enhance the efficiency and reproducibility of the production process .

Chemical Reactions Analysis

Types of Reactions

5-methyl-N-[4-(2,4,5-trimethylphenyl)-1,3-thiazol-2-yl]pyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and pyridine rings.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding amines or alcohols .

Scientific Research Applications

5-methyl-N-[4-(2,4,5-trimethylphenyl)-1,3-thiazol-2-yl]pyridin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-methyl-N-[4-(2,4,5-trimethylphenyl)-1,3-thiazol-2-yl]pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit kinase activity by binding to the ATP-binding site, thereby blocking signal transduction pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-methyl-N-[4-(2,4,5-trimethylphenyl)-1,3-thiazol-2-yl]pyridin-2-amine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness can lead to selective binding to molecular targets and specific biological activities, making it a valuable compound for research and development .

Properties

IUPAC Name

N-(5-methylpyridin-2-yl)-4-(2,4,5-trimethylphenyl)-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3S/c1-11-5-6-17(19-9-11)21-18-20-16(10-22-18)15-8-13(3)12(2)7-14(15)4/h5-10H,1-4H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCOAMXQZQFMLSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)NC2=NC(=CS2)C3=C(C=C(C(=C3)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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